Cas no 1194726-38-9 (1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(PROPAN-2-YL)-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID
- 1-isopropyl-1H-pyrazole-3,5-dicarboxylic acid
- 1-propan-2-ylpyrazole-3,5-dicarboxylic acid
- 1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid
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- MDL: MFCD20647051
- Inchi: 1S/C8H10N2O4/c1-4(2)10-6(8(13)14)3-5(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
- InChI Key: RTBDNFGYCLSVKQ-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C(C(O)=O)=CC(C(O)=O)=N1
1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331636-100mg |
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 95%+ | 100mg |
$69 | 2021-08-18 | |
| Chemenu | CM331636-250mg |
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 95%+ | 250mg |
$133 | 2021-08-18 | |
| Chemenu | CM331636-1g |
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 95%+ | 1g |
$265 | 2021-08-18 | |
| Chemenu | CM331636-5g |
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 95%+ | 5g |
$636 | 2021-08-18 | |
| Chemenu | CM331636-10g |
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 95%+ | 10g |
$1034 | 2021-08-18 | |
| eNovation Chemicals LLC | Y1255409-1g |
1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 95% | 1g |
$175 | 2024-06-06 | |
| abcr | AB487748-100 mg |
1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 100MG |
€176.40 | 2022-03-01 | ||
| abcr | AB487748-250 mg |
1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 250MG |
€198.50 | 2022-03-01 | ||
| abcr | AB487748-500 mg |
1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 500MG |
€264.80 | 2022-03-01 | ||
| abcr | AB487748-1 g |
1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid |
1194726-38-9 | 1g |
€309.00 | 2022-03-01 |
1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid Suppliers
1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid
Introduction to 1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 1194726-38-9)
1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid, with the chemical identifier CAS No. 1194726-38-9, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is renowned for its broad spectrum of biological activities and its role as a key scaffold in drug design. The structural features of this molecule, particularly its dual carboxylic acid functionalities and the propyl substituent, contribute to its unique reactivity and potential applications in synthetic chemistry and drug development.
The pyrazole core is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts significant electronic and steric properties to the molecule. The presence of two carboxylic acid groups at the 3 and 5 positions enhances the compound's solubility in polar solvents and allows for further functionalization through esterification, amidation, or other transformations. Additionally, the propyl group at the 1-position introduces a degree of flexibility and influences the overall conformational dynamics of the molecule.
In recent years, 1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid has been explored as a building block in the synthesis of various pharmacologically active compounds. Its structural motif has been incorporated into molecules targeting diverse therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The dual carboxylic acid groups provide multiple points for chemical modification, enabling the creation of prodrugs or conjugates that can enhance bioavailability or target specificity.
One of the most compelling aspects of this compound is its potential in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The pyrazole ring itself is known to be a privileged scaffold in drug discovery, with numerous examples of approved drugs featuring this moiety. The specific arrangement of functional groups in 1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid makes it an attractive candidate for further derivatization aimed at optimizing pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the compound's utility in designing novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The carboxylic acid groups can be exploited to create covalent inhibitors or allosteric modulators that bind to specific protein pockets. Furthermore, the propyl substituent can be engineered to fine-tune binding affinity and selectivity by introducing steric hindrance or hydrophobic interactions.
The synthesis of 1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include condensation reactions between propylamine derivatives and appropriate dicarbonyl compounds, followed by functional group transformations such as oxidation or carboxylation. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields.
The compound's solubility profile also makes it suitable for formulation into various dosage forms. Its interaction with water and organic solvents allows for easy incorporation into solutions or suspensions for parenteral or oral administration. Additionally, its stability under different storage conditions makes it a practical choice for industrial-scale production.
In conclusion, 1-(Propan-2-yl)-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 1194726-38-9) represents a valuable intermediate in pharmaceutical research with significant potential for further development. Its unique structural features offer opportunities for designing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new biological activities associated with pyrazole derivatives, this compound is poised to play an increasingly important role in drug discovery and development pipelines.
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